molecular formula C12H17BFNO4S B13509718 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Cat. No.: B13509718
M. Wt: 301.15 g/mol
InChI Key: WRXWYOZMRFRSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is an organic compound that features both fluorine and boron atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide typically involves a Miyaura borylation reaction followed by sulfonylation. The Miyaura borylation reaction is carried out using bis(pinacolato)diboron, a palladium catalyst, and a base such as potassium acetate . The reaction is performed under inert conditions, typically at elevated temperatures (around 90°C) for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The boron atom can form reversible covalent bonds with hydroxyl groups, making it useful in enzyme inhibition studies . The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide is unique due to the presence of both a sulfonamide group and a boron-containing dioxaborolane moiety.

Properties

Molecular Formula

C12H17BFNO4S

Molecular Weight

301.15 g/mol

IUPAC Name

2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

InChI

InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)20(15,16)17/h5-7H,1-4H3,(H2,15,16,17)

InChI Key

WRXWYOZMRFRSMZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.